molecular formula C25H29F B4725226 1-Fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene

1-Fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene

Cat. No.: B4725226
M. Wt: 348.5 g/mol
InChI Key: UQKHXSPARPGGJR-UHFFFAOYSA-N
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Description

1-Fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene is a synthetic organic compound belonging to the class of fluorinated liquid crystal monomers (FLCMs). These compounds are widely used in the production of liquid crystal displays (LCDs) found in televisions, smartphones, and other electronic devices.

Preparation Methods

The synthesis of 1-Fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Sonogashira Coupling: As mentioned earlier, this reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various products depending on the reagents used.

Scientific Research Applications

1-Fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to be used in studies involving molecular interactions and binding affinities.

    Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

    Industry: The primary application is in the production of liquid crystal displays (LCDs) for electronic devices.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene involves its interaction with molecular targets through its fluorinated aromatic ring and ethynyl group. These interactions can lead to changes in molecular conformation and binding affinities, affecting the compound’s overall behavior in various applications .

Comparison with Similar Compounds

1-Fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene can be compared with other fluorinated liquid crystal monomers (FLCMs) such as:

    1-Ethynyl-4-fluorobenzene: A simpler fluorinated aromatic compound used in similar applications.

    1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene: Another FLCM with a different alkyl chain length, affecting its physical properties and applications.

The uniqueness of this compound lies in its specific structure, which provides distinct physical and chemical properties suitable for advanced applications in liquid crystal technology.

Properties

IUPAC Name

1-fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F/c1-2-3-4-5-20-8-14-23(15-9-20)24-16-10-21(11-17-24)6-7-22-12-18-25(26)19-13-22/h10-13,16-20,23H,2-5,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKHXSPARPGGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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